N-(But-3-en-1-yl)-N-phenylaniline
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Overview
Description
N-(But-3-en-1-yl)-N-phenylaniline is an organic compound that features a phenyl group attached to an aniline moiety, which is further substituted with a but-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-en-1-yl)-N-phenylaniline typically involves the reaction of aniline with but-3-en-1-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the but-3-en-1-yl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(But-3-en-1-yl)-N-phenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the but-3-en-1-yl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(But-3-en-1-yl)-N-phenylaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(But-3-en-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, influencing various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(But-3-en-1-yl)-N-methylaniline: Similar structure but with a methyl group instead of a phenyl group.
N-(But-3-en-1-yl)-N-phenylhydroxylamine: Contains a hydroxylamine group instead of an aniline moiety.
N-(But-3-en-1-yl)-N-phenylacetamide: Features an acetamide group instead of an aniline moiety.
Uniqueness
N-(But-3-en-1-yl)-N-phenylaniline is unique due to its specific combination of a phenyl group and a but-3-en-1-yl group attached to an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
50965-59-8 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-but-3-enyl-N-phenylaniline |
InChI |
InChI=1S/C16H17N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h2,4-13H,1,3,14H2 |
InChI Key |
ZDCHXEBBAPQSTQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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